MTEP clorhidrato

Descripción general

Descripción

Aplicaciones Científicas De Investigación

El clorhidrato de MTEP tiene una amplia gama de aplicaciones de investigación científica:

Neurociencia: Se utiliza ampliamente para estudiar el papel del mGluR5 en trastornos neurológicos como la enfermedad de Parkinson, la ansiedad y la depresión

Farmacología: El clorhidrato de MTEP se utiliza para investigar la farmacocinética y farmacodinamia de los antagonistas del mGluR5.

Desarrollo de Fármacos: Sirve como compuesto líder en el desarrollo de nuevos agentes terapéuticos que se dirigen al mGluR5.

Estudios de Comportamiento: Los investigadores utilizan el clorhidrato de MTEP para estudiar sus efectos en el comportamiento animal, particularmente en modelos de ansiedad y depresión.

Mecanismo De Acción

El clorhidrato de MTEP ejerce sus efectos uniéndose selectivamente e inhibiendo el receptor mGluR5. Esta inhibición modula las vías de transducción de señales asociadas con el glutamato, un neurotransmisor clave en el sistema nervioso central. Al bloquear el mGluR5, el clorhidrato de MTEP puede reducir la excitotoxicidad y la neuroinflamación, lo que lleva a sus efectos neuroprotectores y ansiolíticos .

Análisis Bioquímico

Biochemical Properties

MTEP hydrochloride interacts with the mGluR5 receptor, a subtype of the metabotropic glutamate receptors, which are G protein-coupled receptors involved in the modulation of a wide range of signal transduction cascades . MTEP hydrochloride acts as a non-competitive antagonist, meaning it binds to a site on the mGluR5 receptor that is distinct from the glutamate binding site, inhibiting the receptor’s activity .

Cellular Effects

MTEP hydrochloride influences cell function by modulating the activity of the mGluR5 receptor. This receptor is involved in various cellular processes, including cell signaling pathways and gene expression . By acting as an antagonist, MTEP hydrochloride can reduce the activity of the mGluR5 receptor, thereby influencing these cellular processes .

Molecular Mechanism

The molecular mechanism of MTEP hydrochloride involves its binding to the mGluR5 receptor, inhibiting the receptor’s activity . This inhibition can lead to changes in gene expression and other downstream effects .

Dosage Effects in Animal Models

In animal models, the effects of MTEP hydrochloride can vary with different dosages . For instance, MTEP hydrochloride has been shown to inhibit catalepsy induced by Haloperidol in male Wistar rats at dosages of 1, 3, and 5 mg/kg . It has also been shown to significantly decrease the immobility time of mice in the tail suspension test at dosages of 0.3, 1, and 3 mg/kg .

Metabolic Pathways

MTEP hydrochloride is involved in the glutamate signaling pathway through its interaction with the mGluR5 receptor

Subcellular Localization

Given its role as an antagonist of the mGluR5 receptor, it is likely to be localized at the cell membrane where this receptor is typically found .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis del clorhidrato de MTEP implica la reacción de 2-metil-1,3-tiazol-4-carbaldehído con bromuro de etilmagnesio para formar 3-[(2-metil-1,3-tiazol-4-il)etinil]piridina. Este intermedio se trata entonces con ácido clorhídrico para producir clorhidrato de MTEP .

Métodos de Producción Industrial

La producción industrial del clorhidrato de MTEP sigue rutas sintéticas similares pero a mayor escala. El proceso implica la optimización de las condiciones de reacción como la temperatura, la presión y la elección del disolvente para garantizar un alto rendimiento y pureza. El producto final se purifica normalmente mediante técnicas de recristalización o cromatografía .

Análisis De Reacciones Químicas

Tipos de Reacciones

El clorhidrato de MTEP experimenta principalmente reacciones de sustitución debido a la presencia de los anillos de tiazol y piridina. También puede participar en reacciones de oxidación y reducción en condiciones específicas .

Reactivos y Condiciones Comunes

Reacciones de Sustitución: Los reactivos comunes incluyen agentes halogenantes y nucleófilos. Las reacciones se llevan a cabo normalmente en disolventes polares a temperaturas moderadas.

Reacciones de Oxidación: Se utilizan agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno en condiciones ácidas o básicas.

Reacciones de Reducción: Se emplean agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio en condiciones anhidras.

Productos Principales

Los principales productos formados a partir de estas reacciones incluyen varios derivados sustituidos del clorhidrato de MTEP, que pueden estudiarse más a fondo por sus propiedades farmacológicas .

Comparación Con Compuestos Similares

Compuestos Similares

Clorhidrato de MPEP: Otro antagonista del mGluR5 con propiedades farmacológicas similares pero menos selectivo que el clorhidrato de MTEP.

Clorhidrato de LY-367385: Un antagonista selectivo del mGluR1 utilizado en aplicaciones de investigación similares.

Dihidrocloruro de CP-94,253: Un compuesto con propiedades ansiolíticas pero con diferentes objetivos moleculares.

Unicidad del Clorhidrato de MTEP

El clorhidrato de MTEP destaca por su alta selectividad y potencia para el mGluR5, lo que lo convierte en una herramienta valiosa en la investigación de neurociencia. Su capacidad para atravesar la barrera hematoencefálica y ejercer efectos neuroprotectores significativos mejora aún más su potencial terapéutico .

Propiedades

IUPAC Name |

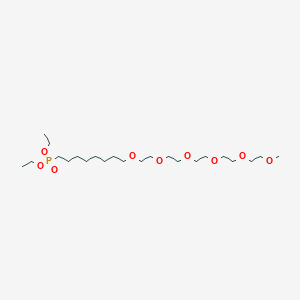

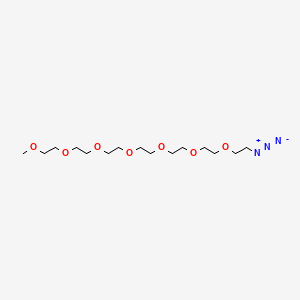

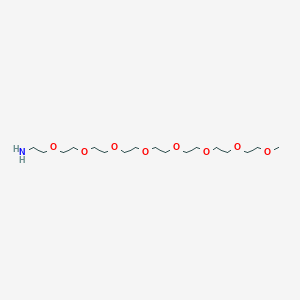

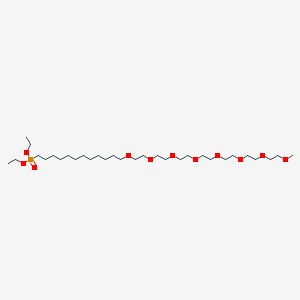

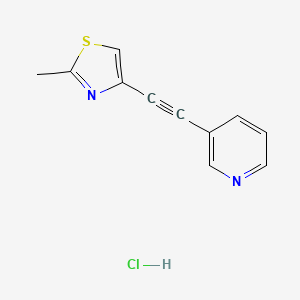

2-methyl-4-(2-pyridin-3-ylethynyl)-1,3-thiazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2S.ClH/c1-9-13-11(8-14-9)5-4-10-3-2-6-12-7-10;/h2-3,6-8H,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCIOJDKGCWAHLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C#CC2=CN=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40662767 | |

| Record name | 3-((2-Methyl-1,3-thiazol-4-yl)ethynyl)pyridine hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40662767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1186195-60-7 | |

| Record name | 3-((2-Methyl-1,3-thiazol-4-yl)ethynyl)pyridine hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40662767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MTEP hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PW4B4S8XAB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: The study investigates glutamate signaling in brain microvascular endothelial cells. How does MTEP hydrochloride help elucidate the role of specific glutamate receptors in this context?

A1: MTEP hydrochloride is a highly selective antagonist of metabotropic glutamate receptor subtype 5 (mGluR5) []. By using MTEP hydrochloride, researchers can effectively block the activity of mGluR5 in the endothelial cells. This allows them to isolate and study the specific contributions of mGluR5 to glutamate-induced intracellular calcium (Ca2+) signaling and nitric oxide (NO) release, as opposed to the effects mediated by other glutamate receptor subtypes like mGluR1. Observing the effects of MTEP hydrochloride treatment on these signaling pathways helps researchers understand the specific roles of mGluR5 in regulating vascular tone and blood-brain barrier function.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.